molecular formula C3Cl3F3 B1197221 1,1,2-Trichloro-3,3,3-trifluoropropene CAS No. 431-52-7

1,1,2-Trichloro-3,3,3-trifluoropropene

Cat. No. B1197221
CAS RN: 431-52-7
M. Wt: 199.38 g/mol
InChI Key: QSSVZVNYQIGOJR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,1,2-Trichloro-3,3,3-trifluoropropene involves catalytic fluorination of precursor compounds. Mao et al. (2014) described the selective gas-phase catalytic fluorination of 1,1,2,3-tetrachloropropene to 2-chloro-3,3,3-trifluoropropene using fluorinated chromia catalyst modified by Y or La, achieving almost 100% conversion and selectivity (Mao et al., 2014).

Molecular Structure Analysis

Research on the molecular structure of related chloro- and fluoro-propenes provides insights into the structural characteristics of 1,1,2-Trichloro-3,3,3-trifluoropropene. For example, the molecular structures and conformations of closely related compounds have been determined by techniques such as gas-phase electron diffraction and ab initio calculations, shedding light on the conformational compositions and structural parameters essential for understanding the behavior and reactivity of these molecules (Postmyr, 1994).

Chemical Reactions and Properties

1,1,2-Trichloro-3,3,3-trifluoropropene undergoes various chemical reactions, demonstrating its versatility as a chemical building block. Shimizu et al. (2009) explored the synthetic reactions of 3,3,3-trifluoropropynyllithium, borate, and stannane, showcasing the compound's potential in creating trifluoromethylated allenes, arylacetylenes, and enynes, thus highlighting the compound's reactivity and usefulness in organic synthesis (Shimizu et al., 2009).

Physical Properties Analysis

The physical properties of 1,1,2-Trichloro-3,3,3-trifluoropropene, such as boiling point, melting point, density, and solubility, are crucial for its handling and application in various domains. Although specific studies on these physical properties were not directly found, related research on the physical properties of similar chloro- and fluoro-propenes can provide a comparative basis for understanding the physical characteristics of 1,1,2-Trichloro-3,3,3-trifluoropropene.

Chemical Properties Analysis

The chemical properties of 1,1,2-Trichloro-3,3,3-trifluoropropene, including its reactivity, stability under different conditions, and interactions with other chemicals, are essential for its application in synthesis and manufacturing processes. Research on its precursors and closely related compounds, such as studies on the catalytic fluorination and hydrodechlorination reactions, provides valuable insights into its chemical behavior and potential applications in industry and research (Belter, 1999).

Scientific Research Applications

Foaming Agent

  • Application Summary : HCFO-1233zd (E) is used as a foaming agent . Foaming agents are used in the production of foamed materials, which are lightweight, have good thermal insulation, and are used in a variety of applications such as insulation panels and packaging materials.
  • Methods of Application : The exact method of application can vary depending on the specific process and materials used. Generally, the foaming agent is mixed with the base material and then heated, causing the agent to vaporize and create small bubbles in the material .
  • Results or Outcomes : The use of HCFO-1233zd (E) as a foaming agent results in lightweight, thermally insulating materials. The exact properties of the resulting foam can depend on many factors, including the base material and the specific process used .

Heat Transfer Fluid

  • Application Summary : HCFO-1233zd (E) is used as a heat transfer fluid . Heat transfer fluids are used in a variety of applications to transport heat from one place to another.
  • Methods of Application : As a heat transfer fluid, HCFO-1233zd (E) would be used in a closed system where it can absorb heat at one location and release it at another .
  • Results or Outcomes : The use of HCFO-1233zd (E) as a heat transfer fluid allows for efficient heat transfer in a variety of applications .

Cleaning Agent

  • Application Summary : HCFO-1233zd (Z) is used as a cleaning agent . Cleaning agents are substances used to remove dirt, grime, and other contaminants from surfaces.
  • Methods of Application : The exact method of application can vary depending on the specific cleaning task. Generally, the cleaning agent is applied to the surface to be cleaned, allowed to interact with the dirt or grime, and then removed, taking the dirt or grime with it .
  • Results or Outcomes : The use of HCFO-1233zd (Z) as a cleaning agent results in clean surfaces free of dirt and grime .

Synthesis of cis-Unsaturated Chlorofluorocarbon

  • Application Summary : HCFO-1233zd is used in the method for producing cis-unsaturated chlorofluorocarbon by cis-trans isomerization of trans isomers .
  • Methods of Application : The exact method of application can vary depending on the specific process and materials used. Generally, the HCFO-1233zd is used in a reaction to convert trans isomers to cis isomers .
  • Results or Outcomes : The use of HCFO-1233zd in this application results in the production of cis-unsaturated chlorofluorocarbon .

Synthesis of 1,1,1,3,3-Pentachloropropane

  • Application Summary : HCFO-1233zd (E) is used in the synthesis of 1,1,1,3,3-pentachloropropane (HCC-240fa) through gas phase fluorine-chlorine exchange .
  • Methods of Application : The exact method of application can vary depending on the specific process and materials used. Generally, the HCFO-1233zd is used in a reaction to convert HCC-240fa to HCFO-1233zd (E) through gas phase fluorine-chlorine exchange .
  • Results or Outcomes : The use of HCFO-1233zd in this application results in the production of 1,1,1,3,3-pentachloropropane .

Synthesis of HCFO-1233zd (Z)

  • Application Summary : HCFO-1233zd (E) is used in the synthesis of HCFO-1233zd (Z) by gas phase isomerization .
  • Methods of Application : The exact method of application can vary depending on the specific process and materials used. Generally, the HCFO-1233zd (E) is used in a reaction to convert HCFO-1233zd (E) to HCFO-1233zd (Z) through gas phase isomerization .
  • Results or Outcomes : The use of HCFO-1233zd in this application results in the production of HCFO-1233zd (Z) .

Safety And Hazards

“1,1,2-Trichloro-3,3,3-trifluoropropene” is toxic if inhaled and harmful if swallowed or in contact with skin . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It is also recommended to provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

1,1,2-trichloro-3,3,3-trifluoroprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl3F3/c4-1(2(5)6)3(7,8)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSVZVNYQIGOJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(Cl)Cl)(C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl3F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8073184
Record name 1-Propene, 1,1,2-trichloro-3,3,3-trifluoro-
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Molecular Weight

199.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,2-Trichloro-3,3,3-trifluoropropene

CAS RN

431-52-7
Record name 1,1,2-Trichloro-3,3,3-trifluoro-1-propene
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Record name 1,1,2-Trichloro-3,3,3-trifluoro-1-propene
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Record name 431-52-7
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Record name 1-Propene, 1,1,2-trichloro-3,3,3-trifluoro-
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Record name 1,1,2-trichloro-3,3,3-trifluoropropene
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Record name 1-PROPENE, 1,1,2-TRICHLORO-3,3,3-TRIFLUORO-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,2-Trichloro-3,3,3-trifluoropropene
Reactant of Route 2
1,1,2-Trichloro-3,3,3-trifluoropropene
Reactant of Route 3
1,1,2-Trichloro-3,3,3-trifluoropropene

Citations

For This Compound
72
Citations
T Schmidt - 2013 - opus.bibliothek.uni-wuerzburg.de
The novel refrigerant 2,3,3,3‐tetrafluoropropene (HFO‐1234yf) as well as the novel foam blowing and precision cleaning agent trans‐1‐chloro‐3,3,3‐trifluoropropene (trans‐HCFO‐…
Number of citations: 1 opus.bibliothek.uni-wuerzburg.de
T Zhang, C Zhang, X Ma, H Quan - Journal of Fluorine Chemistry, 2022 - Elsevier
Synthesis of 3,3,3-trifluoropropyne from chlorotrifluoropropene isomers in liquid phase - ScienceDirect Skip to main contentSkip to article Elsevier logo Journals & Books Search …
Number of citations: 2 www.sciencedirect.com
J Park, W Sweeney, J Lacher - The Journal of Organic Chemistry, 1956 - ACS Publications
Infrared spectrograms of these compounds were quite similar and showed them to be practically free of carbonyl-containing impurities. As a further proof, the dibromide CF3CClBrCCl-…
Number of citations: 4 pubs.acs.org
WG Finnegan, WP Norris - The Journal of Organic Chemistry, 1963 - ACS Publications
A novel synthesis of 3, 3, 3-trifluoropropyne, CF3C= CH, has been discovered which gives high product yields (75%) from a readily available starting material in conventional glass …
Number of citations: 67 pubs.acs.org
JJ Conradi, NC Li - Journal of the American Chemical Society, 1953 - ACS Publications
The vapor dipole moments of benzotrifluoride, o-and/>-chlorobenzotrifluoride, l, l, 2-trichloro-3, 3, 3-trifluoropropene, 3, 3,-3-trifluoropropene, o-and^-chlorotoluenes have been …
Number of citations: 16 pubs.acs.org
SR Sterlin, VF Cherstkov, LS German… - Journal of Fluorine …, 1985 - Elsevier
Various organofluorine compounds containing fluorine atoms in allilic and benzilic positions react with SO 3 similar to perfluoropropene yielding fluorosulfates—products of insertion of …
Number of citations: 2 www.sciencedirect.com
D Jonker, RA Woutersen, VJ Feron - Occupational Health and Industrial …, 1997 - infona.pl
The toxicity of mixtures of chemicals with the same target organ was examined in rats using nephrotoxicants with similar or dissimilar modes of action. In a 4-wk feeding study, …
Number of citations: 0 www.infona.pl
WJ Bland, RDW Kemmitt - Journal of the Chemical Society A: Inorganic …, 1969 - pubs.rsc.org
New chloro-olefin complexes of the type Pt(chloro-olefin)(PPh3)2 have been prepared by reactions of the olefins trichloroethylene, cis- and trans-1,2 dichloroethylene, and 1,1-…
Number of citations: 2 pubs.rsc.org
U Matteoli, C Botteghi, F Sbrogiò, V Beghetto… - Journal of Molecular …, 1999 - Elsevier
Esters and amides of 2-(trifluoromethyl)acrylic acid (TFMAA) have been synthesised by two different routes involving CO-chemistry. The alkoxycarbonylation of 2-bromo-3,3,3-…
Number of citations: 20 www.sciencedirect.com
LJ Jolivette, MW Anders - Chemical research in toxicology, 2002 - ACS Publications
Many haloalkenes are nephrotoxic in rodents, and experimental evidence supports a glutathione-dependent bioactivation pathway that leads to nephrotoxicity or nephrocarcinogenicity, …
Number of citations: 20 pubs.acs.org

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